molecular formula C12H16O3 B3012517 Ethyl 2-(2,4-dimethylphenoxy)acetate CAS No. 176450-08-1

Ethyl 2-(2,4-dimethylphenoxy)acetate

Cat. No.: B3012517
CAS No.: 176450-08-1
M. Wt: 208.257
InChI Key: BFQNVMOPPFUZPF-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dimethylphenoxy)acetate is an organic compound with the molecular formula C12H16O3 It is a derivative of phenoxyacetic acid and is characterized by the presence of an ethyl ester group attached to the phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,4-dimethylphenoxy)acetate can be synthesized through the esterification of 2-(2,4-dimethylphenoxy)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process. The reaction conditions may vary, but a common procedure involves heating the mixture at 60-80°C for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. The industrial process may also incorporate purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dimethylphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(2,4-dimethylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of ethyl 2-(2,4-dimethylphenoxy)acetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by inhibiting enzymes or interfering with cellular processes. For example, it may inhibit the growth of microorganisms by disrupting their cell membrane integrity or metabolic pathways .

Comparison with Similar Compounds

Ethyl 2-(2,4-dimethylphenoxy)acetate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-(2,4-dimethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-14-12(13)8-15-11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQNVMOPPFUZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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